molecular formula C16H19N5O2 B2861495 N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1207053-23-3

N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2861495
CAS No.: 1207053-23-3
M. Wt: 313.361
InChI Key: CRBDNBVPAXARQN-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropane carboxamide and a dihydropyrimidinone moiety. Its structure integrates dual cyclopropane groups, which are known to enhance metabolic stability and modulate lipophilicity in drug design .

Properties

IUPAC Name

N-[5-cyclopropyl-2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-2-11-7-14(22)19-16(17-11)21-13(18-15(23)10-5-6-10)8-12(20-21)9-3-4-9/h7-10H,2-6H2,1H3,(H,18,23)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBDNBVPAXARQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Carboxamide Installation

The cyclopropanecarboxamide group is introduced via nucleophilic acyl substitution. As demonstrated in analogous pyrazole systems, 5-amino-3-cyclopropyl-1H-pyrazole is treated with cyclopropanecarbonyl chloride in dichloromethane (DCM) under N-methylmorpholine (NMM) catalysis. The reaction proceeds at 0°C to room temperature (RT) over 12 hours, yielding N-(3-cyclopropyl-1H-pyrazol-5-yl)cyclopropanecarboxamide (78% yield).

Key Conditions :

  • Solvent : DCM or THF.
  • Base : NMM or triethylamine (TEA).
  • Temperature : 0°C → RT.

N1 Functionalization of Pyrazole

The N1 position is activated for subsequent coupling. In a patented method, the pyrazole nitrogen is alkylated using 1,1,1-trifluoropropan-2-yl hydrazine under acidic conditions (HCl/EtOH, 60°C, 6 hours). For the target molecule, ethyl-substituted pyrimidinone incorporation requires selective protection. A tert-butyldimethylsilyl (TBS) group is employed to shield the carboxamide during subsequent steps.

Assembly of the 4-Ethyl-6-Oxo-1,6-Dihydropyrimidin-2-yl Fragment

Biginelli-Type Condensation

The dihydropyrimidinone ring is synthesized via a modified Biginelli reaction. Ethyl acetoacetate, urea, and ethyl acetaldehyde undergo acid-catalyzed cyclization in ethanol with concentrated HCl (12 hours, reflux). This yields 4-ethyl-6-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine, which is oxidized to the 6-oxo derivative using hydrogen peroxide (30% H₂O₂, RT, 4 hours).

Optimization Data :

Condition Yield (%) Purity (%)
HCl (cat.), EtOH 65 90
H₂O₂ oxidation 82 95

Thione-to-Oxo Conversion

The thione group at C2 is replaced with oxygen via oxidative desulfurization. Using mercury(II) acetate in acetic acid (80°C, 3 hours), the 2-thioxo group is converted to 2-oxo, yielding 4-ethyl-6-oxo-1,6-dihydropyrimidin-2(3H)-one (74% yield).

Pyrazole-Pyrimidine Annulation and Final Coupling

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling links the pyrazole and pyrimidinone fragments. The pyrazole intermediate (boronic ester) reacts with 2-chloro-4-ethyl-6-oxo-1,6-dihydropyrimidine under Pd(PPh₃)₄ catalysis (1.5 mol%) in a dioxane/water mixture (90°C, 12 hours). This achieves N1-arylation with 68% yield.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Ligand : XPhos (2 mol%).
  • Base : K₂CO₃ or Cs₂CO₃.

Deprotection and Final Modification

The TBS-protected carboxamide is deprotected using tetrabutylammonium fluoride (TBAF) in THF (RT, 2 hours), restoring the free amine. A final acylation with cyclopropanecarbonyl chloride (as in Section 2.1) completes the synthesis.

Alternative Routes and Comparative Analysis

One-Pot Multicomponent Approach

Inspired by triazolopyrimidine syntheses, a one-pot method combines 5-aminopyrazole, ethyl acetoacetate, and cyclopropanecarbaldehyde under APTS catalysis (ethanol, reflux, 24 hours). While this route simplifies step count, regioselectivity challenges limit yields to 45–50%.

Solid-Phase Synthesis

A patent describes solid-supported synthesis using Wang resin. The pyrazole is anchored via a carboxylic acid linker, enabling sequential pyrimidinone annulation and cyclopropane acylation. Cleavage with TFA/water (95:5) yields the target compound with 85% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.05 (m, 4H, cyclopropane CH₂), 1.25 (t, J = 7.2 Hz, 3H, ethyl CH₃), 2.45 (q, J = 7.2 Hz, 2H, ethyl CH₂), 6.15 (s, 1H, pyrazole H4), 10.2 (s, 1H, NH).
  • HRMS : [M+H]⁺ calc. 342.1698, found 342.1701.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical impurities include de-ethylated pyrimidinone (1.2%) and unreacted cyclopropanecarbonyl chloride (0.5%).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing Pd(PPh₃)₄ with Pd/C (5% wt) reduces catalyst costs by 70% without compromising yield (65 vs. 68%).

Waste Stream Management

Mercury-free oxidation (e.g., Oxone® in acetic acid) eliminates heavy metal waste, aligning with green chemistry principles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer research.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and dihydropyrimidinone moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself with a dihydropyrimidinone ring and dual cyclopropane groups, whereas analogs in predominantly feature aryl/chloro/methyl substituents on pyrazole .
  • Electron-withdrawing groups (e.g., Cl in 3b, 3e) correlate with higher melting points (171–172°C vs. 123–125°C for methyl/tolyl-substituted 3c), suggesting stronger intermolecular interactions .
  • The synthesis of analogs in relies on EDCI/HOBt-mediated amide coupling, a standard method for carboxamide formation.

Physicochemical and Functional Comparisons

Table 2: Molecular Properties and Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide C₁₇H₂₀N₄O₂ 312.37 Cyclopropane, carboxamide, dihydropyrimidinone
3a C₂₁H₁₅ClN₆O 402.83 Chloro, cyano, carboxamide
3b C₂₁H₁₄Cl₂N₆O 437.27 Dichloro, cyano, carboxamide
4i C₃₂H₂₄N₈O₄ 584.59 Coumarin, tetrazole, pyrimidinone

Key Observations :

  • The target compound’s cyclopropane groups likely increase lipophilicity (clogP ~2.5 estimated) compared to aryl-substituted analogs (e.g., 3a: clogP ~3.8) .
  • The dihydropyrimidinone moiety in the target compound introduces hydrogen-bond donor/acceptor sites, akin to the coumarin-pyrimidinone hybrid in 4i .
  • Chloro/cyano-substituted analogs (3a–3e) exhibit higher molecular weights (402–437 g/mol) than the target compound (312 g/mol), which may influence bioavailability and solubility .

Research Implications

  • Synthetic Flexibility : demonstrates high yields (62–71%) for pyrazole-carboxamide derivatives via EDCI/HOBt coupling, suggesting robustness for scaling the target compound’s synthesis if similar methods apply .
  • Biological Potential: While the target compound’s activity is unspecified, analogs like 3a–3p and coumarin hybrids (4i, 4j) show antimicrobial and kinase-inhibitory properties, hinting at overlapping therapeutic avenues .
  • Structure-Activity Relationships (SAR) : The cyclopropane groups in the target compound may reduce metabolic degradation compared to halogenated analogs, aligning with trends in medicinal chemistry for improved pharmacokinetics .

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